2-But-3-en-2-yloxy-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
2-But-3-en-2-yloxy-6-(hydroxymethyl)oxane-3,4,5-triol is an organic compound with the molecular formula C9H18O8. It is a mono-constituent substance, meaning it consists of a single chemical entity . This compound is known for its unique structural features, which include multiple hydroxyl groups and an oxane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-But-3-en-2-yloxy-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the reaction of glyceryl glucoside with but-3-en-2-ol under specific conditions. The reaction is carried out in an aqueous solution with a high concentration of glyceryl glucoside . The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is often purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-But-3-en-2-yloxy-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The but-3-en-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl groups results in the formation of aldehydes or ketones, while reduction leads to the formation of primary or secondary alcohols .
Scientific Research Applications
2-But-3-en-2-yloxy-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-But-3-en-2-yloxy-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the oxane ring can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol
- [ (2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6- [ (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 9-methyldecanoate
Uniqueness
What sets 2-But-3-en-2-yloxy-6-(hydroxymethyl)oxane-3,4,5-triol apart from similar compounds is its unique but-3-en-2-yloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H18O6 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-but-3-en-2-yloxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C10H18O6/c1-3-5(2)15-10-9(14)8(13)7(12)6(4-11)16-10/h3,5-14H,1,4H2,2H3 |
InChI Key |
XGTASPLAYLTKAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)OC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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